molecular formula C11H16O2 B8285424 4-(Propoxymethyl)benzyl alcohol

4-(Propoxymethyl)benzyl alcohol

Cat. No.: B8285424
M. Wt: 180.24 g/mol
InChI Key: ZWNLAOPKZVFLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propoxymethyl)benzyl alcohol is a substituted benzyl alcohol derivative characterized by a propoxymethyl (–CH₂–O–CH₂CH₂CH₃) group at the para position of the benzene ring.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

[4-(propoxymethyl)phenyl]methanol

InChI

InChI=1S/C11H16O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,12H,2,7-9H2,1H3

InChI Key

ZWNLAOPKZVFLJF-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Propoxymethyl)benzyl alcohol with other benzyl alcohol derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Physicochemical Properties

Compound Substituent Key Properties/Reactivity Applications/Studies
4-(Propoxymethyl)benzyl alcohol –CH₂–O–CH₂CH₂CH₃ Hypothesized higher lipophilicity due to the propyl ether chain; steric hindrance may reduce nucleophilicity of the –OH group. Likely used as a synthetic intermediate for ether-linked polymers or drug candidates.
4-Methoxybenzyl alcohol –OCH₃ Electron-donating methoxy group enhances stability; mp: ~212–215°C . Pharmaceutical intermediate; antimicrobial agent .
4-Hydroxybenzyl alcohol –OH Polar hydroxyl group enables hydrogen bonding; mp: 111°C . Antioxidant, biochemical reagent, and natural product (e.g., in Gastrodia elata) .
4-Trifluoromethylbenzyl alcohol –CF₃ Strong electron-withdrawing group increases acidity; enhances solubility in fluorinated solvents. Catalyst in organic synthesis .
4-(Chloromethyl)benzyl alcohol –CH₂Cl Electrophilic chloromethyl group facilitates further functionalization (e.g., nucleophilic substitution). Precursor for cross-coupling reactions .

Key Research Findings and Data

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Solubility (Polarity) Key Spectral Data (NMR)
4-Methoxybenzyl alcohol 138.16 212–215 Low in water, high in DMSO δ 3.71 (OCH₃), 4.40 (CH₂), 6.87–7.22 (Ar–H)
4-Hydroxybenzyl alcohol 124.14 111 Moderate in water δ 6.70–7.25 (Ar–H), 4.50 (CH₂)
4-Trifluoromethylbenzyl alcohol 176.11 Not reported High in organic solvents δ 7.60–7.45 (Ar–H), 4.75 (CH₂)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.